2-Methyl-4-nitro-4-undecyldecahydropyrido[1,2-a][1,4]diazepine
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Overview
Description
2-Methyl-4-nitro-4-undecyldecahydropyrido[1,2-a][1,4]diazepine is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a][1,4]diazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
One common method involves the annulation of the diazepine ring to a pyrrole fragment, followed by functionalization to introduce the desired substituents . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methyl-4-nitro-4-undecyldecahydropyrido[1,2-a][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The methyl and undecyl groups can be substituted with other functional groups using appropriate reagents and conditions
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activities such as antiviral, antibacterial, or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitro-4-undecyldecahydropyrido[1,2-a][1,4]diazepine involves its interaction with specific molecular targets and pathways. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The pyrido[1,2-a][1,4]diazepine core may also interact with various receptors or enzymes, leading to its observed effects .
Comparison with Similar Compounds
2-Methyl-4-nitro-4-undecyldecahydropyrido[1,2-a][1,4]diazepine can be compared with other similar compounds, such as:
Pyrrolo[1,2-a][1,4]diazepines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Benzodiazepines: Although structurally different, benzodiazepines also contain a diazepine ring and exhibit a wide range of pharmacological effects
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for further research and development.
Properties
CAS No. |
62176-04-9 |
---|---|
Molecular Formula |
C21H41N3O2 |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
2-methyl-4-nitro-4-undecyl-1,3,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C21H41N3O2/c1-3-4-5-6-7-8-9-10-12-15-21(24(25)26)18-22(2)17-20-14-11-13-16-23(20)19-21/h20H,3-19H2,1-2H3 |
InChI Key |
HKTZYBGMLMUMNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1(CN(CC2CCCCN2C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
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